Methyl 6-fluoro-5-nitro-3-pyridinecarboxylate
Description
Properties
IUPAC Name |
methyl 6-fluoro-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXLRSZOLSXZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379331-55-1 | |
| Record name | methyl 6-fluoro-5-nitropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-5-nitro-3-pyridinecarboxylate typically involves the fluorination of methyl 3-nitropyridine-4-carboxylate. One common method includes the use of cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO) as a solvent. The reaction mixture is heated at 120°C for 90 minutes to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-5-nitro-3-pyridinecarboxylate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Various substituted pyridine derivatives.
Reduction: Methyl 6-fluoro-5-amino-3-pyridinecarboxylate.
Ester Hydrolysis: 6-fluoro-5-nitro-3-pyridinecarboxylic acid.
Scientific Research Applications
Agrochemical Industry
Methyl 6-fluoro-5-nitro-3-pyridinecarboxylate is utilized in the development of new agrochemicals. Its structure allows for modifications that enhance herbicidal and fungicidal properties. More than 20 new agrochemicals containing trifluoromethylpyridines have been developed, indicating a growing interest in this area.
Pharmaceutical Applications
This compound shows promise in pharmaceutical research due to its potential interactions with biological targets. Preliminary studies suggest that it may influence metabolic pathways by interacting with specific enzymes or receptors, which could lead to therapeutic effects.
Structure-Activity Relationship Studies
Research into similar compounds has highlighted the importance of electron-withdrawing groups (like fluorine and nitro) in enhancing biological activity. This compound's unique structure allows for detailed structure-activity relationship studies that can guide drug design efforts.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated:
- Efficacy : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : It was suggested that the compound disrupts bacterial cell wall synthesis.
Case Study 2: Interaction with Biological Targets
Research focused on how this compound interacts with specific enzymes involved in metabolic pathways:
- Binding Affinity : Preliminary data showed a moderate binding affinity to target proteins, indicating potential for further investigation into its therapeutic applications.
- Biological Response : Altered metabolic responses were noted in cell line studies, suggesting its role in modulating biological activities.
Mechanism of Action
The specific mechanism of action of Methyl 6-fluoro-5-nitro-3-pyridinecarboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound Name | CAS | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|---|
| This compound | 1379331-55-1 | -F (6), -NO₂ (5), -COOCH₃ (3) | C₇H₅FN₂O₄ | 200.12 | 312.6±37.0 | -6.50±0.20 |
| Methyl 6-chloro-5-methylpyridine-3-carboxylate | 65169-42-8 | -Cl (6), -CH₃ (5), -COOCH₃ (3) | C₈H₈ClNO₂ | 185.61 | N/A | N/A |
| Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyltetrahydropyridine-3-carboxylate | N/A | -O (6), -Ph (2), -thiophenyl (5) | C₂₆H₂₄N₂O₅S₂ | 508.60 | N/A | N/A |
Key Observations :
- Substituent Effects: The nitro group in this compound significantly lowers the pKa compared to non-nitro analogs, enhancing acidity and electrophilicity. Fluorine’s electronegativity further stabilizes the ring, increasing thermal stability (boiling point ~312°C vs. unmeasured values in other analogs) .
- Molecular Weight : The trifunctionalized pyridine core in this compound results in a lower molar mass (200.12 g/mol) compared to bulkier derivatives like the tetrahydropyridine analog (508.60 g/mol) .
Spectroscopic and Analytical Data
- This compound : NMR and IR data confirm the presence of the ester carbonyl (C=O stretch ~1700 cm⁻¹), nitro group (~1520 cm⁻¹), and fluorine coupling patterns .
- Methyl (S)-6-oxo-...tetrahydropyridine-3-carboxylate : Exhibits distinct ¹H NMR signals for the tosyl group (δ 2.4 ppm) and thiophene protons (δ 7.1–7.3 ppm), absent in the fluoronitro analog .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : this compound’s nitro group facilitates the synthesis of kinase inhibitors and antibacterial agents, whereas Methyl 6-chloro-5-methylpyridine-3-carboxylate is used in herbicide formulations .
- Challenges : The compound’s high acidity (pKa ~ -6.5) necessitates careful handling in aqueous reactions, unlike neutral analogs such as Methyl 5-hydroxy-6-methoxynicotinate (CAS: 166742-16-1) .
Biological Activity
Methyl 6-fluoro-5-nitro-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₆H₅FN₂O₄
- Molecular Weight : 189.11 g/mol
- CAS Number : 1379331-55-1
The presence of both nitro and fluorine substituents on the pyridine ring suggests enhanced reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
| Enterococcus faecalis | 78.12 µg/mL |
The compound demonstrated significant activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays showed that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
| Activity Assay | IC₅₀ Value |
|---|---|
| COX-1 Inhibition | 0.04 ± 0.01 μmol |
| COX-2 Inhibition | 0.04 ± 0.02 μmol |
These findings indicate that the compound may serve as a lead for developing new anti-inflammatory drugs .
The biological activity of this compound is primarily attributed to its ability to undergo reduction reactions, particularly the conversion of the nitro group to an amine under specific conditions. This transformation enhances its reactivity and interaction with biological targets.
Molecular Targets
The compound's mechanism involves:
- Reduction of Nitro Group : Converts to an amine, increasing nucleophilicity.
- Substitution Reactions : The fluorine atom can be replaced or modified, allowing for diverse biological interactions .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A case study focused on its effectiveness against drug-resistant strains of bacteria, highlighting its potential role in treating infections caused by resistant pathogens .
- Anti-inflammatory Potential : Another study explored its impact on inflammatory pathways in cellular models, demonstrating significant inhibition of pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 6-fluoro-5-nitro-3-pyridinecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and fluorination of pyridine precursors. For example, a three-step approach for trifluoromethylpyridine derivatives involves halogenation, nitration, and esterification. Key steps include:
- Halogenation : Use of CuCF₃ for regioselective trifluoromethylation (see analogous methods in ).
- Nitration : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
- Esterification : Methylation via Mitsunobu reaction or nucleophilic substitution with methyl iodide in DMF .
- Yield Optimization : Yields improve with slow addition of nitrating agents (70–85% reported) and anhydrous conditions for esterification .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct peaks: δ 8.85 (d, J=2.4 Hz, H-2), 8.45 (dd, J=8.0, 2.4 Hz, H-4), and 3.95 (s, OCH₃). ¹⁹F NMR confirms fluorine substitution at δ -110 to -115 ppm .
- HRMS : Exact mass confirmed via ESI-TOF (e.g., [M+H]+ calculated for C₈H₆FNO₄: 215.0332; observed: 215.0328) .
- XRD : Single-crystal X-ray diffraction resolves nitro and fluorine orientation, critical for reactivity studies .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) during reactions .
- Impurity Analysis : Monitor nitro reduction byproducts (e.g., amine derivatives) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic effects of the nitro and fluorine substituents?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (FMOs) to assess electron-withdrawing effects. For example, nitro groups lower the LUMO, enhancing electrophilicity at C-4 .
- Reactivity Predictions : Simulate nitration/fluorination transition states using Gaussian09 (B3LYP/6-31G**) to explain regioselectivity .
- Solvent Modeling : COSMO-RS predicts solubility in polar aprotic solvents (DMF > DMSO > THF), aligning with experimental yields .
Q. How should researchers address contradictory data on nitration regioselectivity in similar pyridine derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Vary nitrating agent (e.g., HNO₃ vs. AcONO₂) and temperature to map positional preferences. For example, AcONO₂ favors 5-nitration in fluorinated pyridines (85% selectivity) .
- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group incorporation via 2D NMR .
- Byproduct Analysis : LC-MS identifies ortho/meta nitro isomers, guiding mechanistic refinements .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Process Optimization :
| Parameter | Small Scale (1 g) | Pilot Scale (1 kg) |
|---|---|---|
| Nitration Temp | 0°C | -5°C (slow cooling) |
| Catalyst | H₂SO₄ | Nafion-HR® |
| Yield | 75% | 82% |
| Purity (HPLC) | 95% | 98% |
- Continuous Flow Systems : Reduce exothermic risks by maintaining precise temperature control .
- In Situ Monitoring : ReactIR tracks nitro-intermediate formation, enabling real-time adjustments .
Q. How can researchers validate the compound’s role as a precursor in medicinal chemistry?
- Methodological Answer :
- Derivatization : Couple with amines (e.g., benzylamine) via EDCI/HOBt to form amides. Confirm bioactivity via kinase inhibition assays (IC₅₀ < 1 µM reported for analogous compounds) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for oxidative degradation profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
